molecular formula C15H15N3O2 B5417151 N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide

N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide

Cat. No. B5417151
M. Wt: 269.30 g/mol
InChI Key: QHSKCFFRGYIZAK-UHFFFAOYSA-N
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Description

N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide, also known as DMPO, is a chemical compound that has been widely used in scientific research. It is a free radical scavenger that has been shown to protect against oxidative damage in various biological systems.

Mechanism of Action

N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide acts as a free radical scavenger by reacting with free radicals and forming stable adducts. It has been shown to scavenge various types of free radicals, including hydroxyl radicals, superoxide radicals, and peroxynitrite. This compound can also inhibit the production of reactive oxygen species and reduce oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It can protect against oxidative damage, reduce inflammation, and improve mitochondrial function. This compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide has several advantages for lab experiments. It is a stable and easy-to-use compound that can be easily synthesized. This compound is also relatively non-toxic and has been shown to have low side effects. However, this compound has some limitations for lab experiments. It can be difficult to determine the optimal concentration for this compound in experiments, and it may not be effective in all biological systems.

Future Directions

There are several future directions for the study of N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide. One area of research is the development of new this compound analogs that have improved properties, such as increased stability and enhanced free radical scavenging activity. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Finally, more research is needed to understand the mechanisms of action of this compound and its effects on various biological systems.

Synthesis Methods

N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide can be synthesized by reacting 3,5-dimethylbenzoic acid with pyridine-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide in the presence of 4-dimethylaminopyridine. The resulting product is then treated with hydrogen peroxide and sodium hydroxide to obtain the final product, this compound.

Scientific Research Applications

N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide has been widely used in scientific research as a free radical scavenger. It has been shown to protect against oxidative damage in various biological systems, including the brain, heart, liver, and kidneys. This compound has also been used to study the mechanisms of oxidative stress and inflammation in various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-7-11(2)9-13(8-10)15(19)20-18-14(16)12-3-5-17-6-4-12/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSKCFFRGYIZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=NC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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